4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
Description
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of oxadiazole, thiadiazole, and piperazine moieties
Properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O2S/c1-4-5-11(2)14-19-20-15(26-14)18-16(24)23-8-6-22(7-9-23)10-13-17-12(3)25-21-13/h11H,4-10H2,1-3H3,(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCUZDBFOJKOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)N2CCN(CC2)CC3=NOC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide followed by cyclization.
Coupling of the oxadiazole and thiadiazole rings: This step involves the use of coupling agents such as carbodiimides to link the two heterocyclic rings.
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its combination of heterocyclic rings may confer unique pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and thiadiazole rings may play a role in binding to these targets, while the piperazine moiety could influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- **4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 2-ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
Uniqueness
The uniqueness of 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide lies in its combination of oxadiazole, thiadiazole, and piperazine moieties. This combination is not commonly found in other compounds, which may confer unique chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
